molecular formula C6H5NOS B073212 N-Thionylaniline CAS No. 1122-83-4

N-Thionylaniline

Cat. No. B073212
CAS RN: 1122-83-4
M. Wt: 139.18 g/mol
InChI Key: FIOJWGRGPONADF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-Thionylaniline involves catalytic and oxidative reactions. For instance, the oxidative Povarov reaction of N-benzylanilines under catalytic radical cation salt induced conditions demonstrates a method for synthesizing 2,4-diarylquinoline derivatives, highlighting a radical intermediate's role in catalytic oxidation (Jing Liu et al., 2015). Electrochemical oxidation of N-benzylaniline in aqueous sulfuric acid solution also leads to the formation of conducting polymer films, illustrating another synthetic approach (S. Dong & Zhuang Li, 1989).

Molecular Structure Analysis

Molecular structure analysis of N-Thionylaniline-related compounds reveals significant insights into their chemical properties. For example, the study on the synthesis and characterization of poly-N-methylaniline, a polymer related to N-Thionylaniline, demonstrates the importance of molecular structure in determining the material's electrical conductivity and electrochemical properties (N. Comisso et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving N-Thionylaniline analogs include multicomponent reactions, demonstrating the versatility of these compounds in organic synthesis. For instance, an efficient method for synthesizing (Z)-3-((arylamino)methylene)indoline-2-thiones via a novel multicomponent reaction of indoles, CS2, and nitroarenes is an example of the chemical reactivity of N-Thionylaniline-related compounds (Q. Qin et al., 2021).

Physical Properties Analysis

The physical properties of compounds related to N-Thionylaniline, such as solubility, conductivity, and polymerization behavior, are crucial for their application in materials science. The electrochemical polymerization and characterization of N-benzylaniline, leading to the formation of conductive polymer films, provide valuable data on the physical properties relevant to material applications (S. Dong & Zhuang Li, 1989).

Chemical Properties Analysis

The chemical properties of N-Thionylaniline and its derivatives, such as reactivity towards various reagents, catalytic activities, and participation in multicomponent reactions, are integral to their utility in synthetic organic chemistry. Studies on the oxidative reactions and polymerization processes exemplify the complex chemical behavior of these compounds (Jing Liu et al., 2015), (S. Dong & Zhuang Li, 1989).

Scientific Research Applications

  • Extraction and Separation of Metals : N-n-Octylaniline, a compound structurally related to N-Thionylaniline, is used in the extractive separation of metals like palladium(II), tellurium(IV), and platinum(IV) from acidic media. This process is applicable in the analysis of synthetic mixtures and alloys (Lokhande, Anuse, & Chavan, 1998); (Sargar & Anuse, 2001).

  • Metabolic Activation of Carcinogenic Compounds : N-hydroxy derivatives of arylamines and heterocyclic amines, which are structurally related to N-Thionylaniline, undergo metabolic activation by human liver sulfotransferases. This process is significant in understanding the metabolic pathways and potential toxic effects of these compounds (Chou, Lang, & Kadlubar, 1995).

  • Biomedical Applications of Terahertz Technology : While not directly related to N-Thionylaniline, terahertz (THz) imaging and sensing technologies, used in medical and security applications, have been extensively researched. This includes studies on the biological effects of THz radiation, which is crucial for health hazard evaluation and safety standards (Wilmink & Grundt, 2011); (Gong et al., 2019).

  • Trimethylamine N-Oxide (TMAO) Research : Studies on TMAO, a metabolite related to cardiovascular and other diseases, highlight the role of dietary sources, gut microbial flora, and the potential of TMAO as a biomarker or therapeutic target. This research is relevant to understanding the metabolic pathways and health implications of small organic compounds, which could be indirectly related to N-Thionylaniline research (Wang et al., 2015); (Janeiro et al., 2018).

  • Chemical Reactions of Alkene Oxides with Aromatic Thionylimines : Research on the reaction of alkene oxides with thionylanilines, which are similar to N-Thionylaniline, has been conducted. These studies contribute to the understanding of chemical reactions involving thionylanilines (Étlis, Sineokov, & Sergeeva, 1966).

  • Pharmacological Effects of Related Compounds : Studies on the pharmacological effects of compounds like meldonium, which is used in the treatment of heart failure and other cardiometabolic diseases, can provide insights into the potential pharmacological applications of compounds related to N-Thionylaniline (Dambrova et al., 2016).

Safety And Hazards

N-Thionylaniline is classified as a combustible liquid . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

properties

IUPAC Name

(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c8-9-7-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOJWGRGPONADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061533
Record name Benzenamine, N-sulfinyl-
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Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Thionylaniline

CAS RN

1122-83-4, 222851-56-1
Record name N-Sulfinylbenzenamine
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Record name Benzenamine, N-sulfinyl-
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Record name N-Thionylaniline
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Record name N-Sulfinylaniline
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Record name Benzenamine, N-sulfinyl-
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Record name Benzenamine, N-sulfinyl-
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Record name N-sulphinylaniline
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Record name N-Thionylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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